molecular formula C14H11FN2O2S2 B3004103 3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 896686-02-5

3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B3004103
CAS No.: 896686-02-5
M. Wt: 322.37
InChI Key: ZHLSRAUTARMBKL-UHFFFAOYSA-N
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Description

3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-benzothiadiazine 1,1-dioxides. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The presence of the fluorobenzyl group and the thiadiazine ring in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide with 4-chloropyridine-3-sulfonamide in the presence of heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The reaction is carried out in pyridine with the addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, leading to the cyclization of the intermediates to form the desired thiadiazine 1,1-dioxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:

Properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2S2/c15-11-5-3-4-10(8-11)9-20-14-16-12-6-1-2-7-13(12)21(18,19)17-14/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLSRAUTARMBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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